

A-Technical-Guide-to-2,3,6-Trifluorobenzyl-Bromide

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Compound of Interest

Compound Name: 2,3,6-Trifluorobenzyl bromide

Cat. No.: B131743

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2,3,6-Trifluorobenzyl bromide is a crucial fluorinated building block in modern organic synthesis, particularly within medicinal chemistry and materials science. Its unique electronic properties, conferred by the trifluorinated phenyl ring, combined with the reactivity of the benzylic bromide, make it a versatile reagent for introducing the 2,3,6-trifluorobenzyl moiety into a diverse range of molecular scaffolds. This guide provides a comprehensive overview of its chemical and physical properties, established synthetic routes, characteristic reactivity, and key applications. Furthermore, it offers detailed, field-tested experimental protocols and essential safety information to equip researchers with the knowledge required for its effective and safe utilization in the laboratory.

Introduction

Fluorine-containing organic molecules have garnered significant attention in the pharmaceutical and agrochemical industries. The strategic incorporation of fluorine atoms into a molecule can dramatically alter its physicochemical and biological properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.^{[1][2]} **2,3,6-Trifluorobenzyl bromide** (TFBB) has emerged as a valuable reagent for this purpose. The trifluorosubstitution pattern on the aromatic ring, coupled with the reactive bromomethyl group, provides a powerful tool for synthetic chemists. This guide aims to serve

as an in-depth technical resource, consolidating critical information on TFBB to facilitate its application in research and development.

Physicochemical Properties and Spectroscopic Profile

A thorough understanding of a reagent's physical and spectroscopic characteristics is fundamental for its use in synthesis, including for identity confirmation and purity assessment.

Table 1: Physicochemical Properties of **2,3,6-Trifluorobenzyl Bromide**[\[3\]](#)

| Property | Value |
|---------------------------------------|--|
| CAS Number | 151412-02-1 |
| Molecular Formula | C ₇ H ₄ BrF ₃ |
| Molecular Weight | 225.01 g/mol [3] [4] |
| Appearance | Liquid |
| Boiling Point | 114 °C [3] |
| Density | 1.718 g/mL at 25 °C [3] |
| Refractive Index (n _{20/D}) | 1.5074 [3] |
| Flash Point | 91 °C (195.8 °F) - closed cup [3] |
| Storage Temperature | 2-8°C [3] |

Spectroscopic Profile:

While a specific, comprehensive public database for the NMR and IR spectra of **2,3,6-Trifluorobenzyl bromide** is not readily available in the search results, the expected spectral characteristics can be inferred from its structure and data on similar fluorinated benzyl compounds.

- ¹H NMR: The methylene protons (-CH₂Br) would appear as a singlet, significantly downfield due to the deshielding effects of the adjacent bromine atom and the aromatic ring. The

aromatic protons would present as complex multiplets due to proton-proton and proton-fluorine couplings.

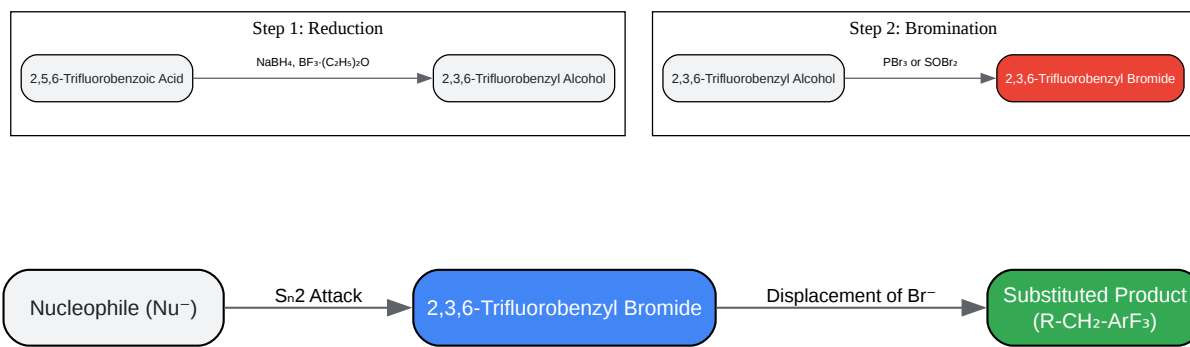
- ^{13}C NMR: The spectrum would show seven distinct signals. The benzylic carbon ($-\text{CH}_2\text{Br}$) would be found in the aliphatic region, while the six aromatic carbons would appear in the aromatic region, with their chemical shifts influenced by the fluorine and bromomethyl substituents. Carbon-fluorine coupling would be observable.
- ^{19}F NMR: Three distinct signals would be expected, corresponding to the three non-equivalent fluorine atoms on the phenyl ring.
- Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (^{79}Br and ^{81}Br in approximately a 1:1 ratio).^[5]
- IR Spectroscopy: Key absorption bands would include C-H stretching for the aromatic and methylene groups, C=C stretching for the aromatic ring, and a strong C-Br stretching vibration at a lower frequency.

Synthesis and Manufacturing

The primary industrial synthesis of **2,3,6-Trifluorobenzyl bromide** typically involves the bromination of a suitable precursor, such as 2,3,6-trifluorotoluene or 2,3,6-trifluorobenzyl alcohol.

A common laboratory-scale synthesis involves the conversion of the corresponding alcohol:

- From 2,3,6-Trifluorobenzyl Alcohol: The alcohol can be synthesized by the reduction of 2,5,6-trifluorobenzoic acid.^[6] The subsequent bromination of 2,3,6-trifluorobenzyl alcohol can be achieved using reagents like phosphorus tribromide (PBr_3) or thionyl bromide (SOBr_2).^[7] This is a standard and effective method for converting benzylic alcohols to their corresponding bromides.



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Caption: General scheme for the S_N2 reaction of **2,3,6-Trifluorobenzyl bromide**.

Applications in Drug Discovery and Development

The 2,3,6-trifluorobenzyl group is a valuable moiety in the design of new therapeutic agents. [8] Its incorporation can confer several advantageous properties:

- **Metabolic Stability:** The presence of fluorine atoms can block sites of oxidative metabolism, increasing the half-life of a drug. [1][8]
 - **Lipophilicity:** The trifluoromethyl group can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance bioavailability. [8]
 - **Protein-Ligand Interactions:** The fluorine atoms can participate in favorable interactions with protein targets, such as hydrogen bonding or dipole-dipole interactions, potentially increasing binding affinity and potency. [8]
- This building block is utilized in the synthesis of a range of biologically active molecules, including potential anti-cancer, anti-inflammatory, and antiviral agents. [9][10]

Experimental Protocols

The following protocols are provided as examples and should be adapted based on the specific substrate and laboratory conditions.

Protocol 1: General Procedure for O-Alkylation of a Phenol

- **Preparation:** To a solution of the phenol (1.0 eq.) in a suitable polar aprotic solvent (e.g., acetone, DMF, or acetonitrile) in a round-bottom flask, add a mild base such as potassium

carbonate (K_2CO_3 , 1.5 eq.).

- **Reaction:** Stir the mixture at room temperature for 15-30 minutes to form the phenoxide. Add **2,3,6-Trifluorobenzyl bromide** (1.1 eq.) dropwise to the suspension.
- **Monitoring:** Heat the reaction mixture to 50-60 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.
- **Work-up:** After cooling to room temperature, filter off the base. Evaporate the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield the desired ether.

Causality: Potassium carbonate is a sufficiently strong base to deprotonate the phenol without causing side reactions. A slight excess of the benzyl bromide ensures complete consumption of the limiting phenol. Heating accelerates the rate of the $\text{S}_{\text{N}}2$ reaction.

Safety, Handling, and Storage

2,3,6-Trifluorobenzyl bromide is a hazardous chemical and must be handled with appropriate precautions.

- **Hazards:** It is classified as corrosive and causes severe skin burns and eye damage. [3][11][12][13] It is also a lachrymator, meaning it causes irritation and tearing of the eyes. [12] Inhalation may cause respiratory irritation. [14] * **Personal Protective Equipment (PPE):** Always handle this chemical in a well-ventilated fume hood. Wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat. [3][13] * **Handling:** Avoid contact with skin, eyes, and clothing. [11] Do not breathe vapors or mists. [11] Keep away from incompatible materials such as strong oxidizing agents, bases, alcohols, and amines. [11] * **Storage:** Store in a cool, dry, and well-ventilated area in a tightly sealed container. [11][12] It is recommended to store it under an inert atmosphere at 2-8°C. [3] * **Disposal:** Dispose of waste in accordance with local, state, and federal regulations. [12]

Conclusion

2,3,6-Trifluorobenzyl bromide is a potent and versatile reagent in organic synthesis. Its unique combination of a reactive benzylic bromide and an electronically modified aromatic ring makes it an indispensable tool for the synthesis of complex molecules, particularly in the field of drug discovery. A comprehensive understanding of its properties, reactivity, and handling requirements, as outlined in this guide, is essential for its safe and effective application in the laboratory.

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